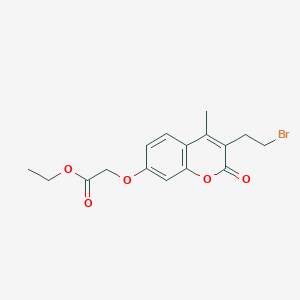
m-Carborane-1-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Carborane-1-carboxylic Acid, also known as 1,7-dicarbadodecaborane-1-carboxylic acid, is a derivative of carborane, a class of compounds composed of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. Carboranes are known for their thermal stability, chemical resistance, and unique three-dimensional aromaticity, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Carborane-1-carboxylic Acid typically involves the reaction of decaborane with acetylene derivatives under controlled conditions. The process begins with the formation of o-carborane, which is then rearranged to m-carborane at elevated temperatures (400-500°C) under an inert atmosphere . The carboxylation of m-carborane is achieved through the reaction with carbon dioxide in the presence of a strong base, such as sodium hydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yields. The final product is purified through crystallization and recrystallization techniques to obtain high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions
m-Carborane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carborane carboxylates.
Reduction: Reduction of the carboxylic acid group yields carborane alcohols.
Substitution: The hydrogen atoms on the carborane cage can be substituted with various functional groups, such as halogens, alkyl, and aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Carborane carboxylates.
Reduction: Carborane alcohols.
Substitution: Halogenated carboranes, alkylated carboranes, and arylated carboranes.
科学的研究の応用
m-Carborane-1-carboxylic Acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of m-Carborane-1-carboxylic Acid in biological systems involves its ability to interact with cellular components due to its unique three-dimensional structure and hydrophobic nature. In BNCT, the boron atoms in the carborane cage capture thermal neutrons, leading to the release of high-energy alpha particles that selectively destroy cancer cells . Additionally, the carborane cage can mimic phenyl groups in drug molecules, enhancing their stability and bioavailability .
類似化合物との比較
Similar Compounds
o-Carborane-1-carboxylic Acid: Similar structure but different positional isomer.
p-Carborane-1-carboxylic Acid: Another positional isomer with distinct properties.
Carborane-based esters and amides: Functional derivatives with varied applications.
Uniqueness
m-Carborane-1-carboxylic Acid is unique due to its specific positional isomerism, which imparts distinct chemical and physical properties compared to its o- and p-isomers. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
18581-81-2 |
|---|---|
分子式 |
C₃H₁₂B₁₀O₂ |
分子量 |
188.24 |
同義語 |
1,7-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-m-carborane; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


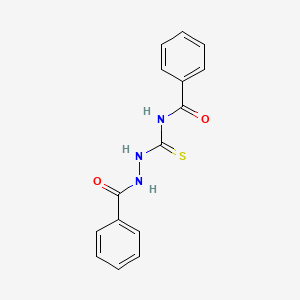
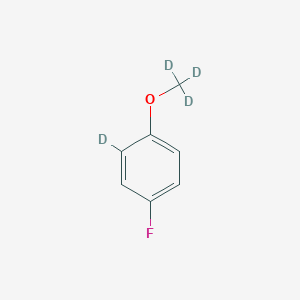
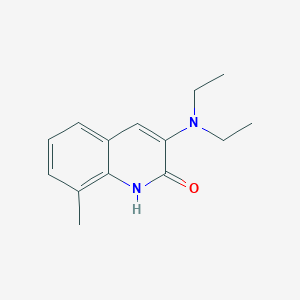
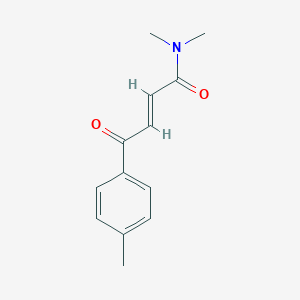

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
